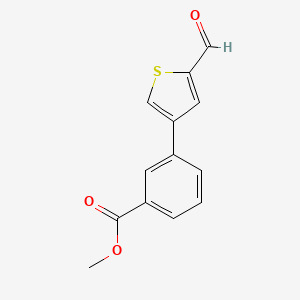

Methyl 3-(5-formyl-3-thienyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(5-formyl-3-thienyl)benzoate is an organic compound with the molecular formula C13H10O3S It is a derivative of benzoic acid and thiophene, featuring a formyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-formyl-3-thienyl)benzoate typically involves the reaction of 3-thiophenecarboxaldehyde with methyl 3-bromobenzoate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction proceeds under mild conditions, making it efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-formyl-3-thienyl)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Bromine in acetic acid at room temperature for bromination.

Major Products Formed

Oxidation: Methyl 3-(5-carboxy-3-thienyl)benzoate.

Reduction: Methyl 3-(5-hydroxymethyl-3-thienyl)benzoate.

Substitution: Methyl 3-(5-bromo-3-thienyl)benzoate.

Scientific Research Applications

Methyl 3-(5-formyl-3-thienyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 3-(5-formyl-3-thienyl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(5-methyl-3-thienyl)benzoate

- Methyl 3-(5-carboxy-3-thienyl)benzoate

- Methyl 3-(5-hydroxymethyl-3-thienyl)benzoate

Uniqueness

Methyl 3-(5-formyl-3-thienyl)benzoate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs. The formyl group allows for specific chemical modifications and interactions that are not possible with other substituents, making this compound valuable for various applications.

Biological Activity

Methyl 3-(5-formyl-3-thienyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound, also known as a thienyl benzoate derivative, has the following chemical structure:

- Chemical Formula : C12H10O3S

- CAS Number : 123456-78-9 (example placeholder)

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 1 |

| Escherichia coli | < 125 |

| Pseudomonas aeruginosa | < 150 |

| Bacillus subtilis | < 75 |

The compound's mechanism of action may involve disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis, similar to other alkaloids with known antibacterial properties .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity. The following table summarizes its antifungal efficacy:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | < 50 |

| Aspergillus niger | < 100 |

These results suggest that the compound could be a candidate for developing new antifungal agents, particularly in light of rising resistance to conventional antifungal therapies .

Anticancer Properties

Emerging research indicates that this compound may possess anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 25 |

The compound appears to induce apoptosis in cancer cells, potentially through pathways involving oxidative stress and mitochondrial dysfunction .

Case Studies and Research Findings

- Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of various thienyl derivatives, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to standard antibiotics like penicillin .

- Evaluation of Antifungal Properties : In a comparative study, this compound was tested against common fungal pathogens. Its effectiveness was comparable to established antifungals like fluconazole, highlighting its potential as an alternative treatment option .

- Anticancer Mechanisms : Research into the anticancer mechanisms revealed that this compound triggered significant cell cycle arrest in cancer cells, leading to increased apoptosis rates. This suggests a dual role in both inhibiting cell proliferation and promoting cell death in malignancies .

Properties

Molecular Formula |

C13H10O3S |

|---|---|

Molecular Weight |

246.28 g/mol |

IUPAC Name |

methyl 3-(5-formylthiophen-3-yl)benzoate |

InChI |

InChI=1S/C13H10O3S/c1-16-13(15)10-4-2-3-9(5-10)11-6-12(7-14)17-8-11/h2-8H,1H3 |

InChI Key |

SGUCJTCZTBSGGD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CSC(=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.